A local anesthetic of the ester type that has a slow onset and a short duration of action. It is mainly used for infiltration anesthesia, peripheral nerve block, and spinal block. (From Martindale, The Extra Pharmacopoeia, 30th ed, p1016). Procaine has also been investigated as an oral entry inhibitor in treatment-experienced HIV patients.
Procaine is a benzoic acid derivative with local anesthetic and antiarrhythmic properties. Procaine binds to and inhibits voltage-gated sodium channels, thereby inhibiting the ionic flux required for the initiation and conduction of impulses. In addition, this agent increases electrical excitation threshold, reduces rate of rise of action potential and slows nerve impulse propagation thereby causing loss of sensation.
Procaine is only found in individuals that have used or taken this drug. It is a local anesthetic of the ester type that has a slow onset and a short duration of action. It is mainly used for infiltration anesthesia, peripheral nerve block, and spinal block. (From Martindale, The Extra Pharmacopoeia, 30th ed, p1016). [PubChem]Procaine acts mainly by inhibiting sodium influx through voltage gated sodium channels in the neuronal cell membrane of peripheral nerves. When the influx of sodium is interrupted, an action potential cannot arise and signal conduction is thus inhibited. The receptor site is thought to be located at the cytoplasmic (inner) portion of the sodium channel. Procaine has also been shown to bind or antagonize the function of N-methyl-D-aspartate (NMDA) receptors as well as nicotinic acetylcholine receptors and the serotonin receptor-ion channel complex.
A local anesthetic of the ester type that has a slow onset and a short duration of action. It is mainly used for infiltration anesthesia, peripheral nerve block, and spinal block. (From Martindale, The Extra Pharmacopoeia, 30th ed, p1016).
See also: Procaine Hydrochloride (has salt form); Penicillin G Procaine (is active moiety of) ... View More ...
Procaine
CAS No.: 59-46-1
Cat. No.: VC20745625
Molecular Formula: C13H20N2O2
Molecular Weight: 236.31 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 59-46-1 |
---|---|
Molecular Formula | C13H20N2O2 |
Molecular Weight | 236.31 g/mol |
IUPAC Name | 2-(diethylamino)ethyl 4-aminobenzoate |
Standard InChI | InChI=1S/C13H20N2O2/c1-3-15(4-2)9-10-17-13(16)11-5-7-12(14)8-6-11/h5-8H,3-4,9-10,14H2,1-2H3 |
Standard InChI Key | MFDFERRIHVXMIY-UHFFFAOYSA-N |
SMILES | CCN(CC)CCOC(=O)C1=CC=C(C=C1)N |
Canonical SMILES | CCN(CC)CCOC(=O)C1=CC=C(C=C1)N |
Colorform | Anhydrous plates, tables from ligroin or ether |
Melting Point | 61 °C Slightly bitter taste; mp: 51 °C; needles from aq alcohol /Dihydrate/ |
Historical Background and Basic Information
Procaine was synthesized by Alfred Einhorn in 1905 and subsequently introduced to clinical practice under the brand name Novocain, quickly becoming a prototype for local anesthetics . For over a century, it has remained an important compound in medical practice, particularly in dentistry and minor surgical procedures.
Chemical Identity and Properties
Procaine (C₁₃H₂₀N₂O₂) is an ester-type local anesthetic with an average molecular weight of 236.3101 . Also known by synonyms including Novocaine, 2-Diethylaminoethyl p-aminobenzoate, and 4-aminobenzoic acid 2-diethylaminoethyl ester, it belongs to the class of aminobenzoate esters . The compound has been classified as an approved, investigational, and veterinary-approved small molecule .
Table 1: Chemical and Physical Properties of Procaine
Property | Value |
---|---|
Chemical Formula | C₁₃H₂₀N₂O₂ |
Average Molecular Weight | 236.3101 |
Monoisotopic Weight | 236.152477894 |
Class | Ester-type local anesthetic |
Physical Form | Crystalline solid |
Drug Category | Approved, Investigational, Veterinary |
Pharmacological Mechanism of Action
Procaine's anesthetic effect stems primarily from its ability to block neural transmission through specific molecular interactions with ion channels.
Primary Mechanisms
The primary mechanism of procaine involves inhibiting sodium influx through voltage-gated sodium channels in the neuronal cell membrane of peripheral nerves . When sodium influx is interrupted, action potentials cannot arise, and signal conduction is consequently inhibited . Research indicates that the receptor site for procaine is likely located at the cytoplasmic (inner) portion of the sodium channel .
Secondary Mechanisms
Pharmacokinetics and Metabolism
Procaine exhibits distinctive pharmacokinetic properties that influence its clinical application and efficacy.
Absorption and Distribution
After intramuscular injection, procaine dissolves slowly at the injection site, creating a plateau-type blood level at approximately 4 hours, which gradually decreases over the subsequent 15 to 20 hours . The compound distributes throughout body tissues in varying concentrations, with highest levels found in the kidneys and lesser amounts in the liver, skin, and intestines . Its relatively low solubility results in blood serum levels that are lower but more prolonged than other parenteral penicillins when used in combination formulations .
Metabolism and Elimination
Procaine is rapidly hydrolyzed by plasma esterases, specifically pseudocholinesterase, into para-aminobenzoic acid (PABA) and other nontoxic metabolites . These metabolites are then predominantly eliminated through renal excretion, with approximately 60-90% of the dose being excreted in urine within 24 to 36 hours . Renal clearance occurs primarily (90%) through tubular secretion .
Table 2: Pharmacokinetic Parameters of Procaine
Parameter | Value |
---|---|
Plasma Half-life | Approximately 30 minutes |
Protein Binding | Approximately 60% |
Distribution | Throughout body tissues, highest in kidneys |
Metabolism | Rapid hydrolysis by plasma esterases |
Primary Metabolite | Para-aminobenzoic acid (PABA) |
Elimination | 90% renal via tubular secretion |
Excretion Timeframe | 60-90% within 24-36 hours |
Clinical Applications
Procaine has established and investigational applications across several medical fields.
Application | Status | Evidence Level |
---|---|---|
Local/Regional Anesthesia | FDA-Approved | Strong |
Pain Reduction During Surgery | FDA-Approved | Strong |
Oral Surgery | FDA-Approved | Strong |
HIV Treatment (Entry Inhibitor) | Investigational | Limited |
Anti-aging | Investigational | Insufficient |
Dementia Treatment | Investigational | Insufficient |
Cognitive Decline Treatment | Investigational | Insufficient |
Arthritis Treatment | Investigational | Insufficient |
Cerebral Atherosclerosis | Investigational | Insufficient |
Depression | Investigational | Insufficient |
Hair Loss | Investigational | Insufficient |
Hypertension | Investigational | Insufficient |
Sexual Dysfunction | Investigational | Insufficient |
Emerging Research and Biological Effects
Recent scientific investigations have revealed multiple potential biological effects of procaine beyond its established anesthetic properties.
Antioxidant and Cytoprotective Effects
According to recent review studies, procaine has demonstrated antioxidant and cytoprotective actions in several experimental models, including myocardial ischemia/reperfusion injury, lipoprotein oxidation, and endothelial-dependent vasorelaxation . These effects suggest potential applications in preventing oxidative damage, which is implicated in numerous pathological processes and aging.
Anti-inflammatory and Immunomodulatory Properties
Research has also identified anti-inflammatory effects of procaine, particularly when combined with alkaline additives . Studies indicate potential benefits in inflammatory conditions, including rheumatic diseases . The anti-inflammatory action appears to be amplified when procaine is combined with sodium hydrogen carbonate, a finding that has clinical implications for treatment protocols .
Epigenetic Activities
A fascinating aspect of procaine research concerns its potential epigenetic effects. Studies have reported that procaine may reduce the activity of DNA-methylase in vitro, potentially influencing gene expression . Research has demonstrated diminishing effects on the proportion of 5-methylcytosine in global genomic DNA and cell proliferation, particularly in the context of tumor suppressor genes . These findings suggest potential applications in oncology, though further research is needed.
Combination Products and Formulations
Procaine Benzylpenicillin
A notable combination product is procaine benzylpenicillin, which combines procaine with penicillin G . In this formulation, procaine serves to prolong the release of penicillin from the injection site, creating a depot effect that extends the duration of antibiotic activity . Once released from the injection site, procaine benzylpenicillin is hydrolyzed into penicillin G, which exerts its antimicrobial effect by attaching to penicillin-binding proteins on bacterial cell walls and inhibiting the transpeptidation enzyme necessary for peptidoglycan cross-linking .
Procaine-Base Infusion
Another formulation approach involves procaine-base infusion, which combines procaine with alkaline additives such as sodium hydrogen carbonate . This approach has gained clinical acceptance over the past two decades, particularly for conditions involving poor tissue circulation, inflammation, and pain . The alkaline environment appears to enhance procaine's anti-inflammatory effects, making it potentially useful in rheumatic diseases and other inflammatory conditions .
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